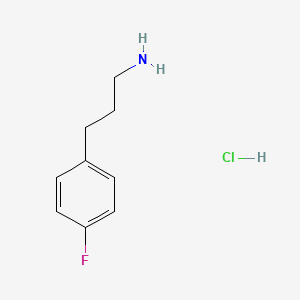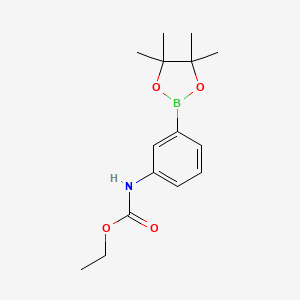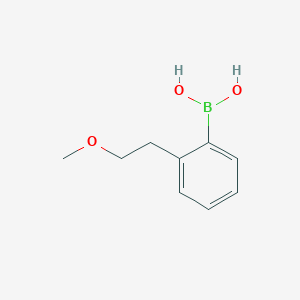
2-(2-Methoxyethyl)phenylboronsäure
Übersicht
Beschreibung
“2-(2-Methoxyethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic .Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyethyl)phenylboronic acid” is C9H13BO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “2-(2-Methoxyethyl)phenylboronic acid”, are known to participate in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters, which has been reported in the literature .Wissenschaftliche Forschungsanwendungen
Medizin: Diagnostische und therapeutische Anwendungen
2-(2-Methoxyethyl)phenylboronsäure: spielt eine wichtige Rolle in der Medizin, insbesondere bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen. Ihre Fähigkeit, reversible Komplexe mit Polyolen, einschließlich Zuckern, zu bilden, macht sie zu einem wertvollen Bestandteil bei der Entwicklung von Glucosesensoren, die für die Diabetestherapie entscheidend sind . Darüber hinaus wurden Phenylboronsäurederivate hinsichtlich ihres Potenzials in der Wirkstoffabgabesystemforschung untersucht, insbesondere bei der gezielten Ansteuerung von Krebszellen durch das Erkennen von Sialinsäureresten auf ihrer Oberfläche .
Materialwissenschaft: Intelligente Materialien und Sensoren
In der Materialwissenschaft wird diese Verbindung zur Herstellung von intelligenten Materialien verwendet, die auf Umweltveränderungen reagieren. Die Boronsäuregruppe kann mit Diolen und Lewis-Basen interagieren, wodurch die Entwicklung von Sensoren ermöglicht wird, die verschiedene Substanzen von Glucose bis zu Fluoridionen erkennen können . Diese Materialien finden Anwendungen von der biologischen Markierung bis hin zur Herstellung von reaktionsfähigen Hydrogelen, die Insulin als Reaktion auf den Blutzuckerspiegel freisetzen können .
Umweltwissenschaften: Erkennung und Detektion
Die Umweltüberwachung profitiert von der Verwendung von This compound bei der Detektion von Schadstoffen und Gefahrstoffen. Die Empfindlichkeit der Verbindung gegenüber Diolen und Anionen ermöglicht die Entwicklung von Assays, die Verunreinigungen in Wasser und Boden nachweisen können und so zum Schutz der Umwelt beitragen .
Analytische Chemie: Chromatographie und Elektrophorese
Analytische Chemiker verwenden This compound in der Chromatographie und Elektrophorese, um Verbindungen zu trennen und zu identifizieren. Ihre selektiven Bindungseigenschaften machen sie zu einer hervorragenden stationären Phase in chromatographischen Säulen oder einem Modifikator in elektrophoretischen Gelen, was die Analyse komplexer Gemische unterstützt .
Landwirtschaft: Pflanzenschutz und -überwachung
Während direkte Anwendungen in der Landwirtschaft weniger verbreitet sind, lassen sich die Erkennungsfähigkeiten von Boronsäuren für die Überwachung der Pflanzen Gesundheit und den Nachweis von Krankheitserregern anpassen. Die Entwicklung von feldbereiten Sensoren, die This compound enthalten, könnte die Präzisionslandwirtschaft revolutionieren, indem sie Echtzeitdaten zu den Pflanzenbedingungen liefert .
Biochemie: Proteinforschung und Glykobiologie
In der Biochemie wird This compound für die Untersuchung von Proteininteraktionen und -modifikationen verwendet. Ihre Affinität zu Diolen macht sie zu einem nützlichen Werkzeug für die Untersuchung von glykosylierten Proteinen und Enzymen, die für das Verständnis zellulärer Prozesse und Krankheitsmechanismen wichtig sind .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(2-Methoxyethyl)phenylboronic acid” and other boronic acids include their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the development of novel boronic acids having a monomeric structure is a topic of ongoing research .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-(2-Methoxyethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by 2-(2-Methoxyethyl)phenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids like 2-(2-methoxyethyl)phenylboronic acid are generally stable and easy to handle , suggesting they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 2-(2-Methoxyethyl)phenylboronic acid’s action include the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action of 2-(2-Methoxyethyl)phenylboronic acid can be influenced by environmental factors. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may affect the compound’s action, efficacy, and stability in different environments.
Eigenschaften
IUPAC Name |
[2-(2-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYMAAFQHBRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
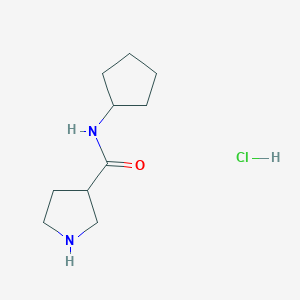
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
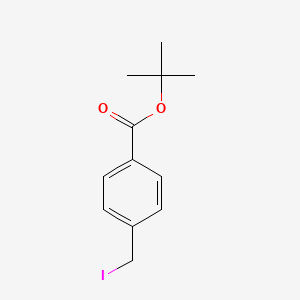
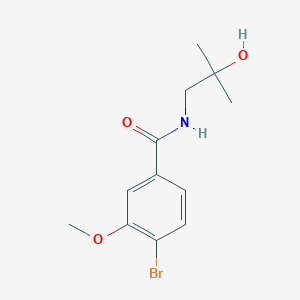
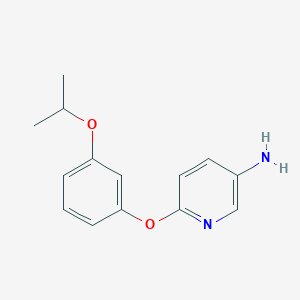
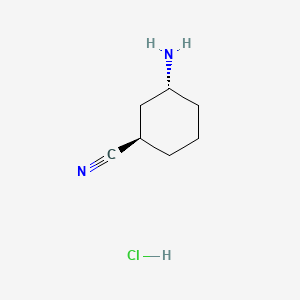
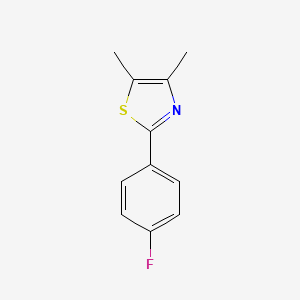
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
